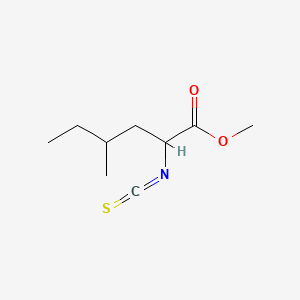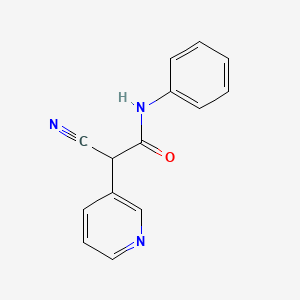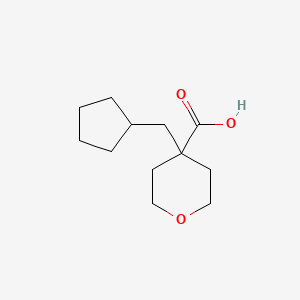
2-(1-Ethylcyclobutyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethylcyclobutyl)propanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with an ethyl group and a propanal group, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Ethylcyclobutyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl ketone with ethylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, which is then oxidized to yield the aldehyde. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while oxidizing agents like pyridinium chlorochromate (PCC) are employed for the oxidation process.
化学反应分析
Types of Reactions
2-(1-Ethylcyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 2-(1-Ethylcyclobutyl)propanoic acid
Reduction: 2-(1-Ethylcyclobutyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
2-(1-Ethylcyclobutyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Ethylcyclobutyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
2-(1-Ethylcyclobutyl)propanal can be compared with other cycloalkane derivatives such as cyclopentylpropanal and cyclohexylpropanal. These compounds share similar ring structures but differ in the size of the ring and the nature of the substituents. The unique combination of the cyclobutane ring and the ethyl group in this compound gives it distinct chemical properties and reactivity compared to its analogs.
List of Similar Compounds
- Cyclopentylpropanal
- Cyclohexylpropanal
- 2-(1-Methylcyclobutyl)propanal
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
2-(1-ethylcyclobutyl)propanal |
InChI |
InChI=1S/C9H16O/c1-3-9(5-4-6-9)8(2)7-10/h7-8H,3-6H2,1-2H3 |
InChI 键 |
RFGPPGWXXSXUSL-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCC1)C(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)



![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)




![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

